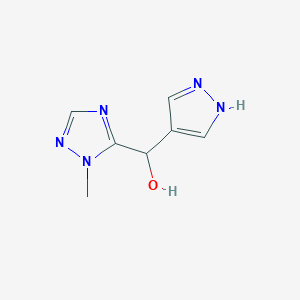

(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both triazole and pyrazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized using a click reaction between an azide and an alkyne, while the pyrazole ring can be formed through the condensation of hydrazine with a 1,3-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Análisis De Reacciones Químicas

Types of Reactions

(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole and pyrazole rings can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and antiviral activities. The presence of both triazole and pyrazole rings contributes to its ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have shown promise in the treatment of diseases such as cancer, tuberculosis, and Alzheimer’s disease due to their ability to inhibit specific enzymes and pathways .

Industry

Industrially, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to harsh conditions .

Mecanismo De Acción

The mechanism of action of (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity and disrupting biological pathways. This can lead to the inhibition of cell growth, induction of apoptosis, or other therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial activities.

Pyrazole derivatives: Studied for their anti-inflammatory, analgesic, and anticancer properties.

Uniqueness

What sets (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol apart from similar compounds is the combination of both triazole and pyrazole rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various scientific applications .

Actividad Biológica

The compound (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N5O with a molecular weight of 179.18 g/mol. The compound features a triazole and pyrazole moiety, which are known for their pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₅O |

| Molecular Weight | 179.18 g/mol |

| CAS Number | 1928756-54-0 |

Antimicrobial Activity

Research indicates that derivatives of pyrazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that pyrazole derivatives could inhibit bacterial growth effectively at low concentrations .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Antioxidant Activity

The antioxidant activity of this compound was evaluated using DPPH scavenging assays. Compounds within this chemical class exhibited varying degrees of antioxidant capacity, with some showing IC50 values as low as 4.67 µg/mL, indicating strong radical scavenging ability .

The biological activities of this compound are largely attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Cytokine Modulation : It alters the production of cytokines associated with inflammatory responses.

- Radical Scavenging : The presence of heterocycles allows it to neutralize free radicals effectively.

Study on Antimicrobial Properties

In a recent study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. The results indicated that compounds with structural similarities to this compound showed promising results against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of triazole derivatives. The findings revealed that specific compounds could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Propiedades

Fórmula molecular |

C7H9N5O |

|---|---|

Peso molecular |

179.18 g/mol |

Nombre IUPAC |

(2-methyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C7H9N5O/c1-12-7(8-4-11-12)6(13)5-2-9-10-3-5/h2-4,6,13H,1H3,(H,9,10) |

Clave InChI |

KOFRLJRIEVGORW-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=NC=N1)C(C2=CNN=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.